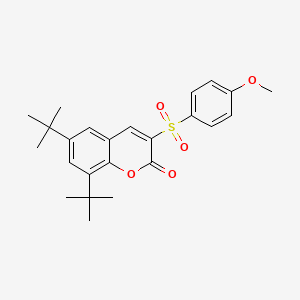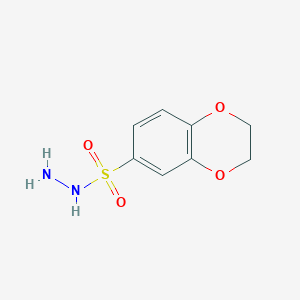![molecular formula C24H28N2O4S B2704553 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine CAS No. 441315-20-4](/img/structure/B2704553.png)
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine” is a chemical compound used in scientific research . It is known by the registry number ZINC000008856169 . This compound is available from several suppliers, including TimTec, LLC, Otava, Ltd., ChemDiv, Inc., Life Chemicals Inc .
Aplicaciones Científicas De Investigación
Crystal Structure and Computational Studies
Crystal Structure Studies, Hirshfeld Surface Analysis, and DFT Calculations : Research involving piperazine derivatives includes the synthesis and crystal structure analysis of novel compounds. For instance, Kumara et al. (2017) synthesized new compounds and confirmed their structures using single crystal X-ray diffraction studies. The study also involved computational density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic nature, highlighting the importance of crystallography and computational chemistry in understanding the molecular behavior of piperazine derivatives K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath (2017).
Pharmacology and Drug Development
Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) developed and characterized adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These antagonists are crucial for therapeutic applications, illustrating the role of piperazine derivatives in targeting specific receptors T. Borrmann, Sonja Hinz, D. Bertarelli, Wenjin Li, N. Florin, Anja B Scheiff, C. Müller (2009).
5-HT7 Receptor Antagonists : Another study by Yoon et al. (2008) focused on the preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists, showing the diversity in pharmacological applications of these compounds. The study highlights the potential of piperazine derivatives in modulating serotonin receptors, which could be beneficial for treating various neurological and psychiatric disorders Juhee Yoon, Eunjin Yoo, Jiyoon Kim, A. Pae, H. Rhim, W. Park, J. Kong, H. Park Choo (2008).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Properties : Piperazine derivatives have been studied for their antimicrobial and antioxidant properties. For example, Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of piperazine compounds in combating microbial infections H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas (2007).
Receptor Binding Studies
Melanocortin Receptor Ligands : Mutulis et al. (2004) synthesized piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist, demonstrating the utility of piperazine derivatives in developing receptor-specific ligands. This research underscores the importance of piperazine compounds in designing drugs targeting specific receptors involved in various physiological processes F. Mutulis, Sviatlana Yahorava, I. Mutule, Aleh Yahorau, E. Liepinsh, Sergei Kopantshuk, S. Veiksina, K. Tārs, S. Belyakov, A. Mishnev, A. Rinken, J. Wikberg (2004).
Mecanismo De Acción
Target of Action
The compound “1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-(2-ethoxyphenyl)piperazine” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Mode of Action
The mode of action of piperazine derivatives can vary greatly depending on their specific structure and functional groups. Some piperazine derivatives act by interacting with specific receptors or enzymes in the body, leading to changes in cellular function
Biochemical Pathways
Piperazine derivatives can affect various biochemical pathways depending on their specific targets and mode of action
Propiedades
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-3-29-22-13-14-24(20-10-6-5-9-19(20)22)31(27,28)26-17-15-25(16-18-26)21-11-7-8-12-23(21)30-4-2/h5-14H,3-4,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZKPLPZPAIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2704471.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
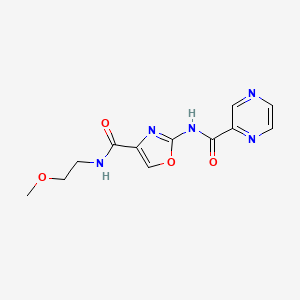
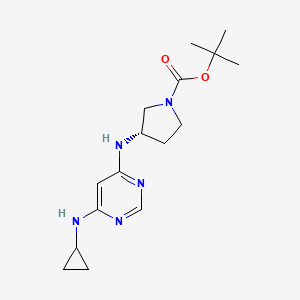
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2704476.png)
![N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2704477.png)
![Pyridin-2-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2704480.png)
![Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine](/img/structure/B2704481.png)
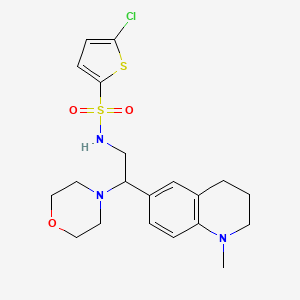
![5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2704483.png)
